molecular formula C5H11NO2 B1346962 Isobutyl carbamate CAS No. 543-28-2

Isobutyl carbamate

Cat. No. B1346962
CAS RN: 543-28-2
M. Wt: 117.15 g/mol
InChI Key: BRUZQRBVNRKLJG-UHFFFAOYSA-N
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Description

Isobutyl carbamate is an organic compound with the molecular formula C5H11NO2 . It is also known by its IUPAC name, which is Isobutyl carbamate . The molecular weight of Isobutyl carbamate is 117.1463 . The CAS Registry Number for Isobutyl carbamate is 543-28-2 .


Synthesis Analysis

The synthesis of carbamates, including Isobutyl carbamate, can be achieved through various methods. One such method involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from chloroformates and amines .


Molecular Structure Analysis

The molecular structure of Isobutyl carbamate consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC Standard InChI for Isobutyl carbamate is InChI=1S/C5H11NO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3, (H2,6,7) .


Chemical Reactions Analysis

Carbamates, including Isobutyl carbamate, are known to participate in various chemical reactions. For instance, carbamates can be used as protecting groups for amines, which are essential for the synthesis of peptides . Carbamates are also known to be involved in transcarbamoylation reactions .


Physical And Chemical Properties Analysis

Carbamates, including Isobutyl carbamate, are known to have various physical and chemical properties. For instance, carbamates are volatile compounds . They also have a high density of functional groups .

Scientific Research Applications

1. Use in Medicinal Chemistry

Isobutyl carbamate, like other carbamates, plays a significant role in drug design and medicinal chemistry. Carbamates are key structural motifs in many approved drugs and prodrugs, particularly for making drug-target interactions through their carbamate moiety. Their properties and stabilities, along with methodologies for their synthesis, are important in the development of new pharmaceuticals (Ghosh & Brindisi, 2015).

2. Enzyme Inhibition Properties

Carbamate derivatives, including those based on isobutyl carbamate, have been found to exhibit inhibitory effects on certain enzymes. For instance, they have shown significant inhibitory properties against carbonic anhydrase I and II isoenzymes and acetylcholinesterase enzyme (AChE), crucial for neurotransmission signaling. This quality makes them relevant in studies related to the treatment of diseases like Alzheimer’s (Yılmaz et al., 2016).

3. Stability and Chemical Properties

The stability of carbamates, such as isobutyl carbamate, is influenced by factors like steric hindrance and the acid dissociation constant of the parent amine. Understanding these factors is crucial for various applications, especially in green chemistry and environmental control (McCann et al., 2011).

4. Applications in Asymmetric Synthesis

Isobutyl carbamate has been used in asymmetric Michael addition reactions in aqueous media. The use of a pyrrolidine ring containing carbamate ester, including pyrrolidine-2-ylmethyl-carbamic acid isobutyl ester, has been shown to provide high yields and selectivities in these reactions, which are valuable in the synthesis of complex organic molecules (Mondal & Bhowmick, 2018).

5. Agricultural Applications

Carbamates like isobutyl carbamate have applications in agriculture, particularly in pest control and disease prevention. For instance, the study of solid lipid nanoparticles and polymeric nanocapsules as carriers for carbamates demonstrates their potential in improving the efficacy and reducing the environmental impact of agricultural fungicides (Campos et al., 2015).

6. Environmental Impact and Biodegradation

The environmental impact of carbamates, including isobutyl carbamate, is a subject of study due to their widespread use in agriculture. Research into microbial degradation and biochemical mechanisms is essential for understanding and mitigating the environmental and toxicological effects of carbamates. This includes exploring microbial strains capable of degrading carbamates and understanding the genetic basis of these processes (Mishra et al., 2021).

7. Synthesis and Chemical Analysis

Studies on the synthesis of carbamates, including isobutyl carbamate, contribute significantly to the field of organic chemistry. For example, research into the formation of isoindolinones from isopropyl carbamates via Bischler-Napieralski-type cyclization sheds light on new mechanisms and potential applications in the synthesis of complex organic compounds (Adachi et al., 2014).

Future Directions

Carbamates, including Isobutyl carbamate, have potential future applications in various fields. For instance, carbamates are being explored for their potential use in drug design and medicinal chemistry . They are also being studied for their potential use in the synthesis of peptides . Furthermore, there is ongoing research into the development of new methods for the synthesis of carbamates .

properties

IUPAC Name

2-methylpropyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUZQRBVNRKLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060262
Record name Carbamic acid, 2-methylpropyl ester
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Isobutyl carbamate

CAS RN

543-28-2
Record name 2-Methylpropyl carbamate
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Record name Isobutyl carbamate
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Record name ISOBUTYL CARBAMATE
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Record name Carbamic acid, 2-methylpropyl ester
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Record name Carbamic acid, 2-methylpropyl ester
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Record name Isobutyl carbamate
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Record name ISOBUTYL CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
NG Gaylord, CE Sroog - Journal of Organic Chemistry, 1953 - ACS Publications
… 1 The meltingpoint of isobutyl carbamate has been reported as 55 (22), 59.5 (5), 61 (7), 64 (23), 64.4 (24), 65 (10), and 67 (25). In our investigation crude material,melting at 52-54, gave …
Number of citations: 34 pubs.acs.org
L Weinstein - The Journal of Immunology, 1947 - journals.aai.org
… are not arranged in a straight line, isobutyl carbamate. The antibacterial activity of these two … The solubility -of butyl and isobutyl carbamate was less than that of the other substances …
Number of citations: 1 journals.aai.org
WL Zielinski Jr, L Fishbein - J. Gas Chromatog, 1965 - hero.epa.gov
Simple nitrogen unsubstituted carbamate derivatives and their structural relation to elution on polar and nonpolar substrates were analyzed. Separations were performed for the …
Number of citations: 25 hero.epa.gov
L Weinstein - The Journal of Immunology, 1948 - journals.aai.org
… , it has been found that if the degree of activity of urea be rated as 1, the antibacterial potency of urethane is 2, of propyl and isopropyl urea 8 to 10, and of butyl and isobutyl carbamate …
Number of citations: 1 journals.aai.org
PJ Stang, GH Anderson - The Journal of Organic Chemistry, 1981 - ACS Publications
… Hydrogenation of vinyl carbamate 5a in methanol over Pd/C gave isobutyl carbamate 6 identical in all respects with authentic material prepared by reaction of isobutyl chloroformate 7 …
Number of citations: 16 pubs.acs.org
T Shamai Yamin, H Prihed… - Journal of Mass …, 2019 - Wiley Online Library
… Figure 4 shows the matrix effect on the signal intensities of the isobutyl-carbamate derivatives of RA and 3,4-DCRA and their MS/MS identification in urine samples. Retention times for …
HE Zimmerman, A Zweig - Journal of the American Chemical …, 1961 - ACS Publications
… Thermal Decomposition of Ethyl N-Nitro-N-isobutylcarbamate.—A solution of ethyl N-(isobutyl)-N-nitrocarbamate (0.95 g., 5 mmole) in dodecane (20 ml.) was kept at 140 for 89 hr. in a …
Number of citations: 124 pubs.acs.org
M Madmon, A Weissberg - Journal of Mass Spectrometry, 2021 - Wiley Online Library
… spectra of protonated isobutyl carbamate derivatives [M … isobutyl carbamate derivatives of Val–Ala (2) and Val–Cys (4) are depicted in Figure S1, and the protonated isobutyl carbamate …
RA Jacobson - Journal of the American Chemical Society, 1938 - ACS Publications
… Isobutyl Carbamate.—A mixture of 270 g. of urea, and 1813 g. … After removal of the ligroin the isobutyl carbamate was collected at 117 under 25 mm. … Anal, of isobutyl carbamate m. …
Number of citations: 26 pubs.acs.org
F Citossi - 2016 - eprints.nottingham.ac.uk
… The isobutyl carbamate prodrug (76a) proved to be the most potent of the series, showing hydrolysis into the active drug 5F 203, when incubated in either PBS buffer, rat or human …
Number of citations: 2 eprints.nottingham.ac.uk

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